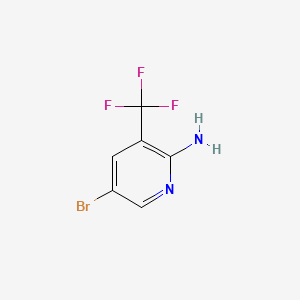

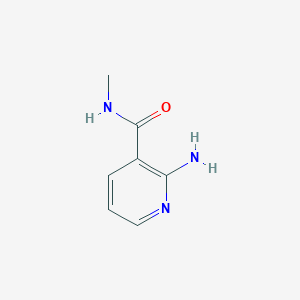

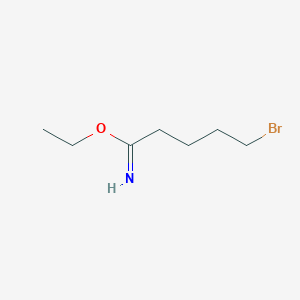

2-Amino-N-methylnicotinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 2-aminonicotinamides involves reactions with triethyl orthoformate, carboxylic acids chlorides, aldehydes, and 2-formylbenzoic acid, leading to the formation of pyrido[2,3-d]pyrimidin-4(1H)-ones and other complex structures . Another study describes a practical synthesis of a pharmaceutical intermediate that involves a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination process . These methods highlight the versatility of 2-aminonicotinamides in organic synthesis and their potential as intermediates for various chemical transformations.

Molecular Structure Analysis

The molecular structure of 2-aminonicotinamides is characterized by the presence of a pyridine ring substituted with an amino group and other functional groups. The quaternization of 2- and 4-aminonicotinamide with substituted 1-bromomethylbenzenes results in the formation of iminium bromides, which were characterized by NMR spectroscopy . The studies do not report a significant transmission of electronic effects from the substituents to the dihydropyridine moiety, which suggests a level of electronic independence in the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of 2-aminonicotinamides is demonstrated by their ability to undergo various reactions to form complex heterocyclic structures. The formation of pyrido[2,3-d]pyrimidin-4(1H)-ones and related compounds indicates that 2-aminonicotinamides can participate in cyclization reactions and can act as precursors for the synthesis of diverse heterocyclic systems . The quaternization reactions further illustrate the versatility of these compounds in forming quaternary ammonium salts with potential applications in different chemical fields .

Physical and Chemical Properties Analysis

While the provided papers do not give extensive details on the physical and chemical properties of 2-Amino-N-methylnicotinamide specifically, they do provide insights into the properties of closely related compounds. The quaternized 2- and 4-aminonicotinamides were characterized using NMR spectroscopy, which provides information on the electronic environment of the atoms within the molecule . The lack of electronic effect transmission suggests that the substituents on the benzene ring do not significantly alter the electronic properties of the dihydropyridine moiety . This information is valuable for understanding the behavior of these compounds in various chemical contexts.

Aplicaciones Científicas De Investigación

1. Nicotinamide Mononucleotide in Human Health

- Application Summary : NMN is a naturally occurring biologically active nucleotide that functions via mediating the biosynthesis of NAD+. It has excellent pharmacological activities including anti-aging, treating neurodegenerative diseases, and protecting the heart .

- Methods of Application : The synthesis methods of NMN mainly include chemical synthesis and biosynthesis .

- Results or Outcomes : NMN supplementation effectively increases the level of NAD+. It has significant physiological functions and activities .

2. Nicotinamide in Skin Aging and Pigmentation

- Application Summary : Nicotinamide is primarily used as a nutritional supplement for vitamin B3, but its pharmaceutical and cosmeceutical uses have been extensively explored .

- Methods of Application : Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .

- Results or Outcomes : Topical treatment of nicotinamide, alone or in combination with other active ingredients, reduces the progression of skin aging and hyperpigmentation in clinical trials .

Propiedades

IUPAC Name |

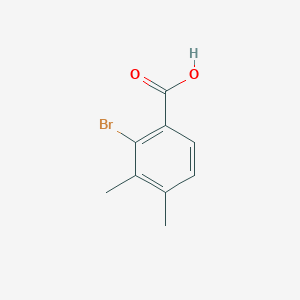

2-amino-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAUKLIDSVHLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608951 | |

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-methylnicotinamide | |

CAS RN |

870997-87-8 | |

| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)